molecular formula C17H10N2O2 B12853640 5-(3-Quinolinyl)-1H-indole-2,3-dione

5-(3-Quinolinyl)-1H-indole-2,3-dione

Katalognummer: B12853640
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: FHZJRLIUFJKDDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Quinolinyl)-1H-indole-2,3-dione is a heterocyclic compound that features both quinoline and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, pharmacology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Quinolinyl)-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-quinolinecarboxaldehyde with isatin in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to synthesize such compounds, focusing on reducing waste and using environmentally benign reagents and solvents .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3-Quinolinyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinyl-indole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions include various substituted quinolinyl-indole derivatives, which can be further explored for their biological activities .

Wissenschaftliche Forschungsanwendungen

5-(3-Quinolinyl)-1H-indole-2,3-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(3-Quinolinyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-(3-Quinolinyl)-1H-indole-2,3-dione is unique due to its combined quinoline and indole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C17H10N2O2

Molekulargewicht

274.27 g/mol

IUPAC-Name

5-quinolin-3-yl-1H-indole-2,3-dione

InChI

InChI=1S/C17H10N2O2/c20-16-13-8-10(5-6-15(13)19-17(16)21)12-7-11-3-1-2-4-14(11)18-9-12/h1-9H,(H,19,20,21)

InChI-Schlüssel

FHZJRLIUFJKDDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC(=O)C4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.